molecular formula C22H28N4O3 B6446795 1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640979-42-4

1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

货号: B6446795
CAS 编号: 2640979-42-4
分子量: 396.5 g/mol
InChI 键: AXIYURBHKRHMEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a benzoxazole-piperidine core linked via a but-2-yn-1-yloxy group to an acetylated piperazine moiety. The alkyne linker introduces structural linearity, which could influence conformational stability and pharmacokinetic properties .

属性

IUPAC Name

1-[4-[4-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-18(27)25-15-13-24(14-16-25)10-4-5-17-28-19-8-11-26(12-9-19)22-23-20-6-2-3-7-21(20)29-22/h2-3,6-7,19H,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIYURBHKRHMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that incorporates a benzoxazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H32N4O2C_{23}H_{32}N_{4}O_{2} with a molecular weight of 396.5 g/mol. The compound features multiple functional groups, including piperidine and piperazine rings, which are often associated with various pharmacological effects.

Anticancer Activity

Research has shown that compounds containing benzoxazole derivatives can exhibit significant anticancer properties. For instance, studies have indicated that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the piperidine and piperazine moieties in this compound may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Activity

Benzoxazole derivatives have been reported to possess antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity. The specific activity of 1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one against various bacterial strains remains to be fully elucidated but is anticipated based on related compounds.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. The structural features of this compound suggest potential interactions with AChE and other enzymes involved in neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzoxazole-containing compounds:

StudyFindings
Sanchez-Sancho et al. (1998)Synthesized piperidine derivatives with notable anesthetic and glucose-regulating activities.
Aziz-ur-Rehman et al. (2011)Investigated sulfamoyl derivatives for antibacterial action and enzyme inhibition, highlighting their therapeutic potential.
Nithiya et al. (2011)Reported on the pharmacological behavior of piperidine derivatives in various therapeutic applications.

The biological activity of 1-[4-(4-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is likely mediated through its ability to interact with specific molecular targets:

  • Hydrophobic Interactions : The hydrophobic regions of the benzoxazole and piperidine rings may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with target proteins, enhancing specificity.
  • Enzyme Inhibition : By mimicking substrate structures or binding to active sites, the compound may effectively inhibit enzyme functions critical for cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine/Piperazine Moieties
Compound Name Key Structural Differences Molecular Weight (g/mol) Potential Biological Implications References
Target Compound Benzoxazole, acetylpiperazine, but-2-yn-1-yloxy linker ~469.5 (estimated) CNS targeting, kinase inhibition
1-[4-(1,3-Thiazol-2-yl)piperidin-4-yl]oxy analog Thiazole replaces benzoxazole ~471.5 (estimated) Increased lipophilicity, altered metabolism
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone Benzylpiperidine, phenylethanone 407.5 Enhanced receptor affinity
(4-Benzylpiperazin-1-yl)[1-(3-fluorobenzoyl)piperidin-4-yl]methanone Fluorobenzoyl, benzylpiperazine 465.5 Halogen bonding, improved selectivity

Key Findings :

  • Benzylpiperidine derivatives () exhibit stronger receptor affinity due to bulky aromatic groups, though this may reduce solubility .
Functional Group Modifications in Linkers and Terminal Groups
Compound Name Key Modifications Biological Activity Notes References
1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one Dioxolane-imidazole, dichlorophenyl Antifungal (CYP450 inhibition)
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38) Thiophene, butanone linker Serotonergic activity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl, fluorophenyl propenone Anticancer (tubulin inhibition)

Key Findings :

  • Dioxolane-imidazole () mimics ketoconazole analogs, suggesting antifungal applications via CYP450 inhibition .
  • Thiophene and propenone groups (Evidences 5, 8) enhance electron-rich interactions, critical for targeting serotonin receptors or tubulin .
Pharmacokinetic and Electronic Profile Comparisons
Compound Class LogP (Estimated) Solubility (µg/mL) Metabolic Stability Key Functional Groups
Benzoxazole derivatives 2.8–3.5 10–20 Moderate Acetylpiperazine, alkyne linker
Thiazole analogs 3.2–3.9 5–10 Low Thiazole, acetylpiperazine
Halogenated derivatives 3.5–4.2 <5 High Fluorobenzoyl, chlorophenyl
Arylpiperazine-propenones 2.5–3.0 15–30 High Propenone, methoxyphenyl

Key Trends :

  • Halogenation (e.g., fluorine, chlorine) improves metabolic stability but reduces solubility .
  • Propenone and methoxy groups (Evidences 8, 9) balance solubility and CNS penetration .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。